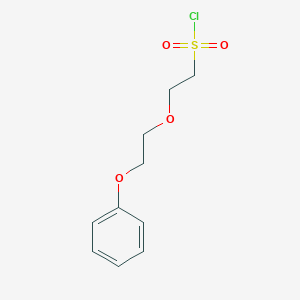
2-(2-Phenoxyethoxy)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Phenoxyethoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO4S. It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2-Phenoxyethoxy)ethane-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of 2-(2-Phenoxyethoxy)ethanol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The reaction can be represented as follows:
[ \text{C}_8\text{H}_10\text{O}2 + \text{ClSO}3\text{H} \rightarrow \text{C}{10}\text{H}{13}\text{ClO}_4\text{S} + \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions with optimized conditions to maximize yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Phenoxyethoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of sulfonic acids.
Reduction: It can be reduced to the corresponding sulfonamide under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.
Hydrolysis: This reaction can occur under both acidic and basic conditions, with water acting as the nucleophile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used to convert the sulfonyl chloride to sulfonamide.
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonic Acids: Resulting from hydrolysis.
Alcohols and Thiols: Products of substitution reactions with alcohols and thiols.
Scientific Research Applications
2-(2-Phenoxyethoxy)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions.
Medicine: It serves as a building block in the synthesis of drugs and other therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-(2-Phenoxyethoxy)ethane-1-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various substrates, including organic molecules and biomolecules, through the formation of sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
2-Chloroethanesulfonyl chloride: Another sulfonyl chloride derivative with similar reactivity but different substituents.
4-Chlorobenzylsulfonyl chloride: A sulfonyl chloride with a benzyl group, used in similar applications.
Ethanesulfonyl chloride: A simpler sulfonyl chloride compound with a shorter carbon chain.
Uniqueness
2-(2-Phenoxyethoxy)ethane-1-sulfonyl chloride is unique due to its phenoxyethoxy substituent, which imparts specific reactivity and properties. This makes it particularly useful in applications where the phenoxyethoxy group can enhance the desired chemical or biological activity.
Properties
Molecular Formula |
C10H13ClO4S |
|---|---|
Molecular Weight |
264.73 g/mol |
IUPAC Name |
2-(2-phenoxyethoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C10H13ClO4S/c11-16(12,13)9-8-14-6-7-15-10-4-2-1-3-5-10/h1-5H,6-9H2 |
InChI Key |
LNDQTDABPXYCSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















